

An In-depth Technical Guide to Diethyl 2-(1-nitroethyl)succinate

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Compound of Interest

Compound Name: Diethyl 2-(1-nitroethyl)succinate

Cat. No.: B1388480

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **diethyl 2-(1-nitroethyl)succinate**, a nitro-substituted diester with the molecular formula $C_{10}H_{17}NO_6$. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a detailed profile by examining its fundamental chemical properties, proposing a viable synthetic route based on established chemical principles, and predicting its characterization data through analysis of analogous compounds. The potential, yet currently unexplored, biological significance is discussed in the context of related succinate derivatives. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who are interested in the synthesis and potential applications of this and similar nitro compounds.

Introduction

Diethyl 2-(1-nitroethyl)succinate is an organic compound featuring a succinate backbone with two ethyl ester groups and a 1-nitroethyl substituent. The presence of the nitro group, a potent electron-withdrawing moiety and a key pharmacophore in various therapeutic agents, suggests that this molecule could be a valuable building block in medicinal chemistry. Succinate esters themselves are recognized for their roles in cellular metabolism and have been explored for their therapeutic potential. This guide aims to provide a detailed technical

resource on **diethyl 2-(1-nitroethyl)succinate**, addressing its physicochemical properties, a proposed synthetic pathway, and predicted analytical data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **diethyl 2-(1-nitroethyl)succinate** is presented in Table 1. These data are essential for its handling, purification, and characterization.

Property	Value	Source
Molecular Formula	C10H17NO6	[1][2]
Molecular Weight	247.25 g/mol	[1][2]
CAS Number	4753-29-1	[1][2]
Appearance	Predicted to be a colorless to pale yellow liquid	N/A
Boiling Point	119-121 °C at 0.4 Torr	[1]
Density	1.154 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	6.86 ± 0.19 (Predicted)	[1]
Purity Specification	>95%	[1]

Experimental Protocols

While specific experimental procedures for the synthesis and characterization of **diethyl 2-(1-nitroethyl)succinate** are not readily available in the literature, a plausible synthetic route is the Michael addition of nitroethane to diethyl maleate. The following is a proposed experimental protocol based on general procedures for this type of reaction.

Synthesis: Michael Addition of Nitroethane to Diethyl Maleate

Objective: To synthesize **diethyl 2-(1-nitroethyl)succinate** via a base-catalyzed Michael addition reaction.

Materials:

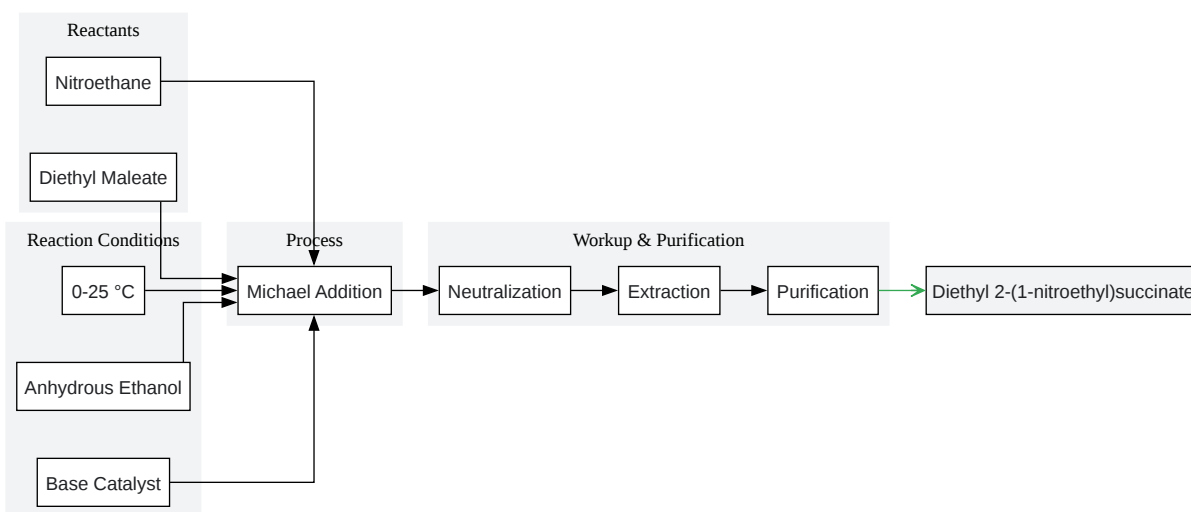
- Diethyl maleate
- Nitroethane
- A basic catalyst (e.g., sodium ethoxide, triethylamine, or DBU)
- Anhydrous ethanol (or another suitable solvent)
- Hydrochloric acid (for neutralization)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl maleate in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a catalytic amount of a base (e.g., a freshly prepared solution of sodium ethoxide in ethanol).
- To this stirring solution, add nitroethane dropwise via the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Combine the organic extracts and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

DOT Script for Synthesis Workflow:



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Caption: Proposed workflow for the synthesis of **diethyl 2-(1-nitroethyl)succinate**.

Characterization

The successful synthesis of **diethyl 2-(1-nitroethyl)succinate** would be confirmed through standard analytical techniques. Predicted spectroscopic data based on the analysis of

structurally similar compounds are presented below.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl ester groups (triplets and quartets), as well as complex multiplets for the succinate backbone protons and the 1-nitroethyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group.
- ^{13}C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the succinate backbone, the carbons of the ethyl groups, and the carbon of the 1-nitroethyl substituent.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around $1730\text{--}1750\text{ cm}^{-1}$) and the asymmetric and symmetric stretching of the nitro group (around 1550 and 1370 cm^{-1} , respectively).

3.2.3. Mass Spectrometry (MS)

Mass spectral analysis should confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of the ethoxy groups, the nitro group, and other characteristic fragments.

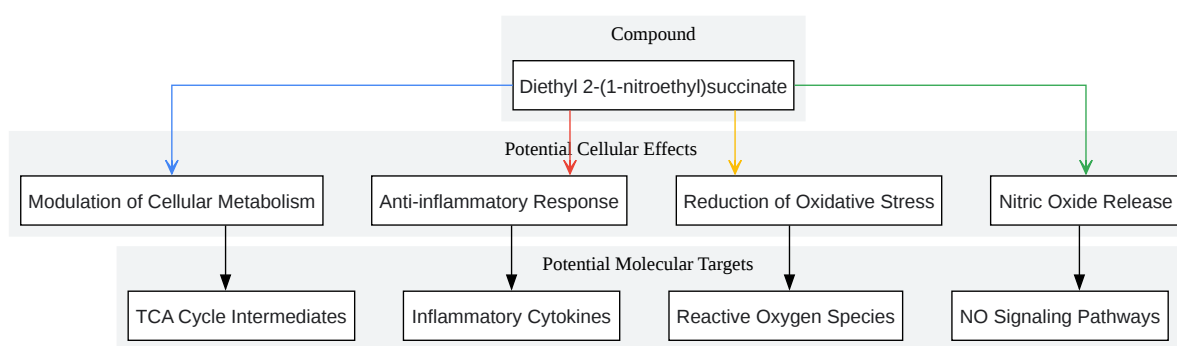
Potential Biological Significance and Drug Development Applications

Currently, there is no published data on the biological activity or mechanism of action of **diethyl 2-(1-nitroethyl)succinate**. However, the biological activities of related compounds can provide insights into its potential applications.

Diethyl succinate, the parent compound lacking the nitroethyl group, has been shown to possess anti-inflammatory properties. It can penetrate biological membranes and is metabolized in the tricarboxylic acid (TCA) cycle. Studies have indicated that diethyl succinate can modulate the polarization and activation of microglial cells by reducing mitochondrial fission and reactive oxygen species (ROS) levels.

The introduction of a nitro group, a well-known pharmacophore, could significantly alter the biological profile. Nitro-containing compounds are known to act as nitric oxide (NO) donors, inhibitors of certain enzymes, or to have antimicrobial and anticancer activities. Therefore, **diethyl 2-(1-nitroethyl)succinate** could be a target for screening in various disease models, particularly those involving inflammation, oxidative stress, or metabolic dysregulation.

DOT Script for Potential Signaling Pathway Involvement:



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Caption: Hypothetical signaling pathways potentially modulated by the compound.

Safety and Handling

Based on information for similar compounds, **diethyl 2-(1-nitroethyl)succinate** is expected to be an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Diethyl 2-(1-nitroethyl)succinate is a compound of interest for which detailed experimental data is currently lacking in the public domain. This technical guide has provided a comprehensive theoretical framework, including its physicochemical properties, a proposed synthetic method, and predicted characterization data based on the chemistry of analogous structures. The potential for biological activity, inferred from related succinate and nitro compounds, suggests that this molecule may be a valuable candidate for further investigation in the fields of medicinal chemistry and drug development. This document serves as a starting point for researchers aiming to synthesize, characterize, and explore the potential applications of **diethyl 2-(1-nitroethyl)succinate**.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl 2-(1-nitroethyl)succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1388480#diethyl-2-1-nitroethyl-succinate-molecular-formula-c10h17no6]

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